5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide
Overview
Description
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound with the molecular formula C10H15NO3S2 and a molecular weight of 261.4 g/mol . This compound features a thiophene ring substituted with a methyl group and a sulfonamide group linked to a tetrahydrofuran moiety. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the tetrahydrofuran moiety: The tetrahydrofuran moiety can be attached via a nucleophilic substitution reaction, where the sulfonamide nitrogen attacks a tetrahydrofuran-2-ylmethyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and bases (e.g., pyridine). Major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
5-Methylthiophene-2-sulfonamide: Lacks the tetrahydrofuran moiety, resulting in different chemical and biological properties.
N-(Tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide: Lacks the methyl group on the thiophene ring, which can affect its reactivity and interactions.
The presence of both the tetrahydrofuran moiety and the methyl group in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-8-4-5-10(15-8)16(12,13)11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIMQFBUIQEWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163846 | |
Record name | 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427461-11-7 | |
Record name | 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonamide, 5-methyl-N-[(tetrahydro-2-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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